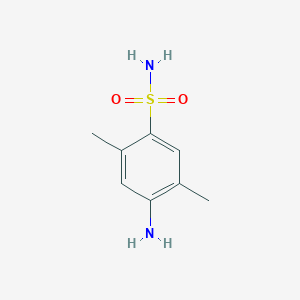

4-Amino-2,5-dimethylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,9H2,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMNTLXIZWUHHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615909 | |

| Record name | 4-Amino-2,5-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59700-38-8 | |

| Record name | 4-Amino-2,5-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 2,5 Dimethylbenzenesulfonamide and Analogous Structures

Established Reaction Pathways for Benzenesulfonamide (B165840) Formation

The construction of the benzenesulfonamide core is a cornerstone of many synthetic strategies. These established pathways typically involve the formation of a sulfonyl chloride intermediate followed by amination.

Sulfonation and Subsequent Amination Routes for Aromatic Systems

A primary and widely employed method for the synthesis of aromatic sulfonamides begins with the sulfonation of an appropriate aromatic precursor. This electrophilic aromatic substitution reaction introduces the sulfonic acid group (-SO₃H) onto the benzene (B151609) ring. A common sulfonating agent is fuming sulfuric acid (H₂SO₄·SO₃) or chlorosulfonic acid (ClSO₃H).

In the context of synthesizing 4-Amino-2,5-dimethylbenzenesulfonamide, a plausible starting material is 2,5-dimethylaniline (B45416) (2,5-xylidine). To prevent unwanted side reactions with the amino group during sulfonation, it is typically protected first, for instance, through acetylation with acetic anhydride (B1165640) to form N-(2,5-dimethylphenyl)acetamide. This acetanilide (B955) derivative can then be treated with chlorosulfonic acid. The acetyl group directs the incoming chlorosulfonyl group primarily to the para position due to steric hindrance from the methyl groups and the directing effect of the amide.

The resulting 4-(acetylamino)-2,5-dimethylbenzenesulfonyl chloride is a key intermediate. This sulfonyl chloride can then be reacted with ammonia (B1221849) or an ammonium (B1175870) salt in a process known as amination to form the sulfonamide. The final step would be the deprotection of the amino group, typically by acid or base hydrolysis, to yield this compound.

A general representation of this pathway is as follows:

Protection: Aniline derivative → N-Acylaniline derivative

Chlorosulfonation: N-Acylaniline derivative → N-Acyl-aminobenzenesulfonyl chloride

Amination: N-Acyl-aminobenzenesulfonyl chloride → N-Acyl-aminobenzenesulfonamide

Deprotection: N-Acyl-aminobenzenesulfonamide → Aminobenzenesulfonamide

Alternatively, a nitro-substituted precursor can be used. For instance, starting with 2,5-dimethylnitrobenzene, chlorosulfonation would yield 2,5-dimethyl-4-nitrobenzenesulfonyl chloride. Amination of this intermediate would produce 2,5-dimethyl-4-nitrobenzenesulfonamide. Subsequent reduction of the nitro group, for example, by catalytic hydrogenation (e.g., using H₂/Pd-C) or with metals in acidic media (e.g., Sn/HCl or Fe/HCl), would furnish the desired this compound.

| Step | Reaction | Typical Reagents | Intermediate/Product |

| 1 | Protection of Amine | Acetic anhydride | N-(2,5-dimethylphenyl)acetamide |

| 2 | Chlorosulfonation | Chlorosulfonic acid (ClSO₃H) | 4-(acetylamino)-2,5-dimethylbenzenesulfonyl chloride |

| 3 | Amination | Ammonia (NH₃) or Ammonium Hydroxide (B78521) (NH₄OH) | 4-(acetylamino)-2,5-dimethylbenzenesulfonamide |

| 4 | Deprotection | Acid (e.g., HCl) or Base (e.g., NaOH) | This compound |

Strategies for Introducing Methyl Groups onto the Benzene Ring

The introduction of methyl groups onto a benzene ring is commonly achieved through Friedel-Crafts alkylation. This reaction involves the treatment of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

For the synthesis of the 2,5-dimethyl substitution pattern, starting with a monosubstituted benzene derivative and performing a Friedel-Crafts alkylation can be challenging due to the directing effects of the initial substituent and the potential for polysubstitution and rearrangement. Therefore, it is often more practical to begin with a commercially available dimethylated precursor, such as p-xylene (B151628) (1,4-dimethylbenzene), and then introduce the other functional groups.

Starting with p-xylene, the introduction of the sulfonyl and amino groups would need to be carefully orchestrated. For example, nitration of p-xylene would yield 2,5-dimethylnitrobenzene. This can then be subjected to chlorosulfonation and subsequent amination and reduction as described previously. The directing effects of the methyl groups (ortho-, para-directing) and the nitro group (meta-directing) must be considered to achieve the desired substitution pattern.

| Reaction | Aromatic Substrate | Reagents | Product |

| Friedel-Crafts Alkylation | Benzene | CH₃Cl, AlCl₃ | Toluene |

| Friedel-Crafts Alkylation | Toluene | CH₃Cl, AlCl₃ | Xylene isomers (ortho, meta, para) |

N-Alkylation and N-Arylation Approaches for the Sulfonamide Nitrogen

Once the primary sulfonamide (R-SO₂NH₂) is formed, the sulfonamide nitrogen can be further functionalized through N-alkylation or N-arylation to produce secondary or tertiary sulfonamides.

N-Alkylation can be achieved by reacting the sulfonamide with an alkyl halide in the presence of a base. The base (e.g., potassium carbonate, sodium hydride) deprotonates the sulfonamide nitrogen, making it a more potent nucleophile to attack the alkyl halide. The reaction of aryl- and alkylsulfonamides with 1,2-dibromo-2-phenylethane in the presence of Lewis acids like FeCl₃ and ZnCl₂ has been shown to be an efficient method for synthesizing certain halo amines. nih.gov

N-Arylation of sulfonamides is more challenging but can be accomplished using transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, utilizes a palladium catalyst with a suitable ligand to couple an aryl halide or triflate with the sulfonamide. Copper-catalyzed N-arylation reactions are also common. An efficient, transition-metal-free N-arylation of amines and sulfonamides has been achieved using o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF). google.com

These methods allow for the synthesis of a diverse library of N-substituted benzenesulfonamide analogs, starting from a common primary sulfonamide intermediate.

| Reaction Type | Reagents | Catalyst/Base | Product Type |

| N-Alkylation | Alkyl halide (R'-X) | Base (e.g., K₂CO₃, NaH) | Secondary/Tertiary Sulfonamide |

| N-Arylation (Buchwald-Hartwig) | Aryl halide (Ar-X) | Palladium catalyst, ligand, base | N-Aryl Sulfonamide |

| N-Arylation (Ullmann) | Aryl halide (Ar-X) | Copper catalyst, base | N-Aryl Sulfonamide |

| N-Arylation (Metal-free) | o-Silylaryl triflate | CsF | N-Aryl Sulfonamide |

Advanced Synthetic Transformations and Functionalization

Beyond the fundamental construction of the benzenesulfonamide core, advanced synthetic methods can be employed to further modify and functionalize the molecule.

Condensation Reactions with Carbonyl Compounds

Primary sulfonamides can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form N-sulfonyl imines (Schiff bases). This reaction typically requires acidic or basic catalysis and often involves the removal of water to drive the equilibrium towards the product. For instance, silica-supported P₂O₅ has been used as an efficient catalyst for the synthesis of N-sulfonyl imines from sulfonamides and various aldehydes under solvent-free conditions. google.com

These N-sulfonyl imines are versatile intermediates in organic synthesis. They can be reduced to form N-alkylsulfonamides or can act as electrophiles in addition reactions with nucleophiles. The tert-butanesulfinyl group in tert-butanesulfinyl imines, formed from the condensation of tert-butanesulfinamide with aldehydes and ketones, serves as a powerful chiral directing group in asymmetric synthesis. nih.gov

Iron-catalyzed α-amination of ketones with sulfonamides has also been reported, providing a direct coupling of ketones with free sulfonamides without the need for pre-functionalization of either substrate. sigmaaldrich.com

| Carbonyl Compound | Sulfonamide | Conditions | Product |

| Aldehyde (R'-CHO) | R-SO₂NH₂ | Acid or base catalyst, dehydration | N-Sulfonyl imine (R-SO₂N=CHR') |

| Ketone (R'-CO-R'') | R-SO₂NH₂ | Acid or base catalyst, dehydration | N-Sulfonyl imine (R-SO₂N=CR'R'') |

Electrophilic Aromatic Substitution Reactions on the Benzenesulfonamide Core

The benzenesulfonamide ring itself can undergo further electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The directing effects of the substituents already present on the ring will determine the position of the incoming electrophile.

In this compound, the amino group is a strongly activating ortho-, para-director, while the sulfonamide group is a deactivating meta-director. The methyl groups are weakly activating ortho-, para-directors. The combined effect of these groups will influence the regioselectivity of subsequent electrophilic substitutions.

For example, nitration of N-phenylbenzenesulfonamide can be achieved using reagents like copper(II) nitrate (B79036) trihydrate, iron(III) nitrate nonahydrate, or ammonium nitrate. nih.gov Halogenation, such as bromination, can be carried out using N-bromosuccinimide (NBS) or bromodimethylsulfonium bromide. The choice of reagents and reaction conditions can be tuned to achieve the desired regioselectivity. It is important to note that the strong activation by the amino group might necessitate its protection to avoid over-reaction or side reactions during electrophilic substitution.

| Reaction | Electrophile Source | Typical Product(s) |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted benzenesulfonamide |

| Bromination | Br₂/FeBr₃ or NBS | Bromo-substituted benzenesulfonamide |

| Chlorination | Cl₂/FeCl₃ | Chloro-substituted benzenesulfonamide |

| Sulfonation | SO₃/H₂SO₄ | Benzenedisulfonamide derivative |

Derivatization at the Amino Group

The primary amino group in this compound is a focal point for chemical modification, enabling the synthesis of a diverse array of derivatives. Common derivatization reactions at this site include acylation, Schiff base formation, and diazotization.

Acylation of the amino group is readily achieved by reacting the parent compound with acylating agents like acyl chlorides or anhydrides. This reaction, typically conducted under basic conditions, yields N-acylsulfonamides. Such modifications can alter the electronic and steric properties of the molecule. Another significant derivatization involves the condensation of the amino group with aldehydes or ketones to form Schiff bases (imines). This reaction is often facilitated by acid catalysis.

Furthermore, the amino group can be transformed into a diazonium salt using nitrous acid. This intermediate can then undergo various nucleophilic substitution reactions, such as the Sandmeyer reaction, to introduce a wide range of functional groups onto the aromatic ring. Derivatization is a key strategy for modifying the properties of amino-containing compounds for various applications. mdpi.commdpi.comnih.govresearchgate.net

Interactive Data Table: Derivatization Reactions at the Amino Group

| Reagent | Product Type |

|---|---|

| Acyl Halide/Anhydride | N-Acylsulfonamide |

| Aldehyde/Ketone | Schiff Base |

Cycloaddition and Heterocyclization Reactions Utilizing the Compound as a Precursor

This compound and its derivatives are valuable precursors in the synthesis of heterocyclic compounds. neliti.comnih.govnih.gov The presence of the sulfonamide moiety can influence the reactivity of the molecule in cycloaddition reactions. For instance, vinyl sulfonamides can act as dienophiles in Diels-Alder reactions to form cyclic sulfonamides. acs.org The sulfonamide group can also participate in [4+2] and 1,3-dipolar cycloaddition reactions, serving as an electron-withdrawing activator for adjacent olefinic or acetylenic units. benthamdirect.com

Derivatives of this compound can also undergo heterocyclization to form various ring systems. For example, derivatives of 4-aminobenzenesulfonamide can be used to synthesize five-membered heterocyclic compounds like pyrazoles and pyrroles. nih.gov Additionally, the cyclization of semicarbazide (B1199961) derivatives can lead to the formation of triazole or oxadiazole/thiadiazole rings, depending on the reaction conditions. nih.gov Sulfonyl-modified sydnonimines can undergo 1,3-dipolar cycloadditions, providing a pathway for the release of sulfonamides. nih.gov

Nucleophilic Substitution Reactions on the Sulfonyl Group

The sulfonyl group of this compound is susceptible to nucleophilic substitution, although this is less common than reactions at the amino group. The sulfur atom in the sulfonyl group is electrophilic, making it a target for nucleophiles. fiveable.me Arenesulfonyl chlorides, which can be derived from the corresponding sulfonic acids, readily undergo nucleophilic substitution with various nucleophiles. mdpi.comnih.govresearchgate.net

The reactivity of sulfonyl chlorides is attributed to the electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom a good leaving group. fiveable.me Reactions of sulfonyl chlorides with amines are a common method for the synthesis of sulfonamides. nih.gov The rate of nucleophilic substitution at the sulfonyl sulfur can be influenced by the substituents on the aromatic ring. nih.gov While direct displacement of the amino group from the sulfonamide is challenging, conversion to a sulfonyl chloride provides a more reactive intermediate for introducing a variety of functional groups. fiveable.me

Catalytic Approaches in Synthesis

Acid catalysis is employed in several synthetic routes involving sulfonamides. For instance, the N-acylation of sulfonamides with carboxylic acid anhydrides or chlorides can be efficiently catalyzed by various acid catalysts, including bismuth(III) salts, silica (B1680970) phosphoric acid, and metal hydrogen sulfates. researchgate.net These reactions often proceed under mild and solvent-free conditions, offering an environmentally friendly approach. researchgate.net

Transition metal catalysis has become a powerful tool for the synthesis of aryl sulfonamides. researchgate.net Palladium-catalyzed cross-coupling reactions, in particular, have been developed for the formation of C-N bonds to produce N-aryl sulfonamides. thieme-connect.comnih.gov These methods often involve the coupling of aryl halides or arylboronic acids with primary sulfonamides. thieme-connect.comnih.gov Nickel-catalyzed methods have also been developed for the sulfonamidation of aryl and heteroaryl halides. princeton.edu

More recent approaches focus on the direct C-H amination of aromatic compounds, which avoids the need for pre-functionalized starting materials. thieme-connect.com Iron- and copper-catalyzed one-pot methods have been developed for the para-selective C-H amination of activated arenes to synthesize diaryl sulfonamides. thieme-connect.com Additionally, organozinc reagents can be used in the preparation of heteroaryl sulfonamides. acs.org

Optimization of Reaction Conditions and Yields in Synthetic Organic Chemistry

Optimizing reaction conditions is crucial for maximizing the yield and purity of sulfonamides while minimizing waste and reaction time. tandfonline.com For the synthesis of sulfonamides from sulfonyl chlorides and amines, the choice of base and solvent system can significantly impact the reaction's efficiency. A study utilizing lithium hydroxide monohydrate as a base in an ethanol-water solvent system demonstrated a rapid and efficient protocol for sulfonamide synthesis with excellent yields. tandfonline.com

Response surface methodology (RSM) can be employed to systematically optimize reaction parameters such as base equivalence and temperature. tandfonline.com This approach allows for the identification of the most efficient conditions, leading to reduced reaction times and minimal use of excess reagents. tandfonline.com For instance, the use of 0.5 equivalents of LiOH·H₂O at 0–5°C resulted in high yields within minutes. tandfonline.com The development of one-pot syntheses, such as the conversion of aromatic acids to sulfonamides via decarboxylative halosulfonylation, also contributes to more efficient and streamlined processes. nih.govacs.org Furthermore, metal-free approaches for the synthesis of arylsulfonamides from electron-rich aromatic compounds are being explored to create milder and more sustainable synthetic routes. researchgate.net

Interactive Data Table: Optimization of Sulfonamide Synthesis

| Parameter | Optimized Condition | Benefit |

|---|---|---|

| Base | 0.5 eq. LiOH·H₂O | Reduced reagent use, high efficiency |

| Temperature | 0–5°C | High selectivity and yield |

| Solvent | Ethanol (B145695):Water (1:5) | Environmentally sustainable, easy work-up |

Purification and Isolation Techniques for Organic Compounds

The purification and isolation of this compound and analogous structures are critical steps to ensure the final product's purity and suitability for its intended application. Various techniques are employed, often in combination, to remove impurities, unreacted starting materials, and byproducts from the reaction mixture. The choice of method depends on the physical and chemical properties of the target compound and the impurities present.

Commonly utilized purification techniques for sulfonamides and related aromatic amines include recrystallization, chromatography, and extraction.

Recrystallization is a widely used method for purifying solid organic compounds. google.com This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures. The process involves dissolving the impure compound in a minimum amount of hot solvent to form a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then isolated by filtration. For sulfonamides, alcohols like ethanol and isopropanol (B130326) are often effective recrystallization solvents. google.com In some cases, a mixture of solvents is used to achieve the desired solubility characteristics.

Chromatography encompasses a range of techniques that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For the purification of sulfonamides and aromatic amines, several chromatographic methods are particularly useful:

Column Chromatography: This is a versatile technique where the stationary phase, often silica gel or alumina, is packed into a column. The impure mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, leading to their separation. For sulfonamides, a typical mobile phase might consist of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times. sielc.commdpi.com It is a powerful tool for both the analysis and purification of sulfonamides. sielc.commdpi.com Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), is commonly employed for the purification of polar compounds like sulfonamides. biotage.com

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net It can be advantageous for the separation of thermolabile or high-molecular-weight compounds. SFC has been successfully applied to the separation of various sulfonamides. researchgate.net

Extraction is a technique used to separate a compound from a mixture by selectively dissolving it in a suitable solvent. Liquid-liquid extraction is frequently used to separate organic compounds from aqueous solutions. For aromatic amines, which are basic, the pH of the aqueous solution can be adjusted to control their solubility. nih.gov By making the solution basic, the amine is in its free base form and can be extracted into an organic solvent. Conversely, by making the solution acidic, the amine is protonated to form a water-soluble salt, allowing for the removal of non-basic impurities with an organic solvent.

Solid-Phase Extraction (SPE) is a modern extraction technique that uses a solid sorbent (the stationary phase) to isolate and concentrate analytes from a liquid sample. jfda-online.com The sample is passed through the sorbent, which retains the target compound. After washing away impurities, the purified compound is eluted with a suitable solvent. SPE is often used for sample cleanup and pre-concentration before chromatographic analysis. researchgate.netjfda-online.com

The isolation of the purified compound after any of these techniques typically involves the removal of the solvent, often by evaporation under reduced pressure using a rotary evaporator. The final product is then dried to remove any residual solvent.

Table of Purification Techniques and Their Principles:

| Purification Technique | Principle of Separation | Typical Application for Sulfonamides |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Primary purification of solid sulfonamide products. google.com |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through. | Separation of sulfonamides from reaction byproducts and unreacted starting materials. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a stationary phase and a high-pressure liquid mobile phase. sielc.com | Final purification to achieve high-purity sulfonamides; analytical purity assessment. mdpi.com |

| Supercritical Fluid Chromatography (SFC) | Partitioning between a stationary phase and a supercritical fluid mobile phase. researchgate.net | Separation of complex mixtures of sulfonamides. researchgate.net |

| Liquid-Liquid Extraction | Differential solubility of a compound in two immiscible liquid phases. | Separation of basic aromatic amines from neutral or acidic impurities by pH adjustment. google.com |

| Solid-Phase Extraction (SPE) | Selective retention of a compound on a solid sorbent followed by elution. | Sample cleanup and concentration of sulfonamides from complex matrices. researchgate.netjfda-online.com |

Chemical Reactivity and Mechanistic Studies of 4 Amino 2,5 Dimethylbenzenesulfonamide

Reaction Types and Functional Group Transformations

The reactivity of 4-Amino-2,5-dimethylbenzenesulfonamide can be systematically explored by considering the characteristic reactions of each of its functional groups.

The primary aromatic amino group (-NH₂) is a versatile functional group that readily participates in several important organic reactions.

Diazotization and Coupling Reactions:

Primary aromatic amines are well-known to undergo diazotization in the presence of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt (-N₂⁺Cl⁻), which is a highly valuable synthetic intermediate. researchgate.netorganic-chemistry.org The resulting diazonium salt of this compound can then be subjected to a variety of coupling reactions.

Azo coupling is a prominent reaction of diazonium salts, where they act as electrophiles and react with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. jbiochemtech.comunb.ca This reaction is a cornerstone of the dye industry. ekb.eg The general mechanism involves the electrophilic attack of the diazonium ion on the activated aromatic ring. researchgate.net

The general procedure for the synthesis of azo dyes from an aromatic amine involves two main steps:

Diazotization: The aromatic amine is treated with sodium nitrite in an acidic medium at low temperatures to form the diazonium salt.

Coupling: The diazonium salt solution is then added to a solution of the coupling component (e.g., a phenol (B47542) or another aromatic amine) under appropriate pH conditions to facilitate the formation of the azo dye. jbiochemtech.comunb.ca

For example, the diazotized this compound could be coupled with various naphthol derivatives to produce a range of azo dyes with different colors. The specific hue of the resulting dye is influenced by the electronic properties of the substituents on both the diazonium salt and the coupling component. jbiochemtech.com

N-Acylation:

The amino group can be acylated using reagents such as acid anhydrides or acid chlorides. For instance, reaction with acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. This transformation is often employed to protect the amino group during other reactions or to modify the compound's biological activity. The N-acylation of sulfonamides with carboxylic acid anhydrides can proceed efficiently under solvent-free conditions or in the presence of a catalyst. mdpi.com

N-Alkylation:

Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for quaternization of the nitrogen atom.

The sulfonamide group (-SO₂NH₂) also exhibits characteristic reactivity, although it is generally more stable than the amino group.

Hydrolysis:

The sulfonamide bond can be cleaved under acidic or basic conditions, although this typically requires harsh reaction conditions. Acid-catalyzed hydrolysis of sulfonamides is known to occur, and the rate of this reaction can be influenced by the substituents on the aromatic ring. researchgate.net For instance, studies on the hydrolysis of β-sultams, which are cyclic sulfonamides, have shown extraordinary rate enhancements compared to their acyclic counterparts, indicating that structural factors play a significant role in the reactivity of the sulfonamide group. researchgate.net

Reduction:

The sulfonamide group can be reduced to a thiol (-SH) using strong reducing agents. This transformation is a valuable tool in organic synthesis for the introduction of sulfur-containing functionalities. The reduction of disulfides, which can be formed from sulfonamides, is a key step in many biological and chemical processes. nih.gov

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the amino group, the two methyl groups, and the sulfonamide group.

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group.

Methyl Groups (-CH₃): These are weakly activating, ortho-, para-directing groups.

Sulfonamide Group (-SO₂NH₂): This is a deactivating, meta-directing group.

The combined effect of these substituents will determine the position of incoming electrophiles. The powerful activating and ortho-, para-directing influence of the amino group is expected to dominate, directing electrophiles to the positions ortho and para to it. Given the substitution pattern of this compound, the positions available for substitution are C3 and C6. The C3 position is ortho to the amino group and meta to the sulfonamide group, while the C6 position is ortho to the amino group and ortho to a methyl group. Steric hindrance from the adjacent methyl and sulfonamide groups may also influence the final product distribution.

Halogenation:

Halogenation, such as bromination or chlorination, is a common electrophilic aromatic substitution reaction. The introduction of halogen atoms onto the aromatic ring can significantly alter the electronic and steric properties of the molecule. nih.gov

Nitration:

Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can serve as a precursor for the synthesis of other functional groups. The optimization of nitration conditions, such as temperature and reaction time, is crucial for achieving high yields and selectivity. researchgate.net

Investigation of Reaction Mechanisms

A thorough understanding of the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes.

For instance, the kinetics of diazotization of substituted anilines have been studied using techniques such as stopped-flow spectrophotometry. rsc.org Such studies have revealed that the rate of diazotization is dependent on the pKa of the aniline, with the reaction rate increasing with increasing basicity of the amine. rsc.org The table below illustrates the effect of substituents on the rate of diazotization for a series of anilines.

| Aniline Derivative | pKa | k₂ (L mol⁻¹ s⁻¹) |

| 4-Nitroaniline | 1.0 | 1.2 x 10⁷ |

| 3-Chloroaniline | 3.5 | 2.5 x 10⁸ |

| Aniline | 4.6 | 1.0 x 10⁹ |

| 4-Methylaniline | 5.1 | 3.0 x 10⁹ |

This table presents representative data for the effect of substituents on the rate of diazotization and is intended for illustrative purposes.

Similarly, the kinetics of hydrolysis of benzenesulfonamides have been investigated to understand the mechanism of cleavage of the sulfonamide bond. These studies often involve monitoring the reaction progress under different pH and temperature conditions to determine the rate law and activation parameters. researchgate.net

The identification of reaction intermediates is crucial for elucidating the step-by-step pathway of a chemical reaction. In the context of reactions involving this compound, various spectroscopic and analytical techniques can be employed to detect and characterize transient species.

For the diazotization of aromatic amines, the formation of the N-nitroso intermediate is a key step in the reaction mechanism. rsc.org This intermediate can, in some cases, be observed spectroscopically. The subsequent dehydration of the N-nitroso compound leads to the formation of the diazonium ion. researchgate.net

In electrophilic aromatic substitution reactions, the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is a central feature of the mechanism. While these intermediates are typically short-lived, their existence is supported by a wealth of experimental and theoretical evidence.

Study of Rearrangement Pathways in Sulfonamide Chemistry

The sulfonamide functional group is a cornerstone of many pharmaceutical and chemical entities, and its stability and rearrangement pathways are of significant interest. Studies on representative sulfonamide compounds, such as sulfamethoxazole (B1682508), provide insight into the fragmentation and rearrangement mechanisms that are broadly applicable to this class of molecules, including this compound.

Mechanistic studies, often employing density functional theory calculations, have elucidated the energetic requirements for the cleavage of key bonds within the sulfonamide structure. researchgate.net The fragmentation of sulfonamides is typically initiated by the cleavage of either the S-N bond or the C-S bond. researchgate.net For instance, the heterolytic cleavage of the S–N bond in a model sulfonamide required an energy of 50.25 kcal/mol. researchgate.net

Alternatively, a stepwise rearrangement reaction can occur following the heterolytic cleavage of the C–S bond. This pathway has been identified as a competitive process. researchgate.net The rate-limiting step in this rearrangement is the C–S bond cleavage, which has been calculated to have an energy barrier of approximately 31.93 kcal/mol. researchgate.net Another competitive reaction, also involving C–S bond cleavage but leading to a different fragment, requires a slightly lower energy of 29.98 kcal/mol. researchgate.net These findings suggest that the fragmentation and rearrangement pathways are in competition, with the relative energy barriers dictating the predominant products. researchgate.net

Table 1: Energy Requirements for Bond Cleavage in a Representative Sulfonamide

| Reaction Pathway | Bond Cleaved | Energy Requirement (kcal/mol) |

| Fragmentation | Heterolytic S–N Cleavage | 50.25 |

| Stepwise Rearrangement | Heterolytic C–S Cleavage (Rate-Limiting) | 31.93 |

| Competitive Fragmentation | Heterolytic C–S Cleavage | 29.98 |

This data is derived from studies on sulfamethoxazole and is representative of potential pathways in sulfonamide chemistry. researchgate.net

Structure-Reactivity Relationships in Benzenesulfonamide (B165840) Systems

The reactivity of benzenesulfonamides is profoundly influenced by the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen. These structural modifications dictate the electronic and steric properties of the molecule, thereby affecting its chemical behavior and biological activity. This is particularly evident in their role as inhibitors of enzymes like carbonic anhydrases (CAs). nih.gov

Structure-activity relationship (SAR) studies on benzenesulfonamide-based inhibitors have provided detailed insights into how molecular architecture governs function. tandfonline.com For example, in the context of CA inhibition, the unsubstituted sulfonamide group is crucial for binding to the zinc ion in the enzyme's active site. However, the substituents on the benzene ring (the "tail") are key modulators of binding affinity and isoform specificity. nih.gov

Key findings from these studies include:

Active-Site Interactions: Residues within the hydrophobic pocket of the enzyme's active site, particularly at positions 92 and 131, play a critical role in determining the binding orientation and affinity of the inhibitor. nih.gov

Role of Tail Groups: The "tail" of the inhibitor, which corresponds to the substituted benzene ring in a benzenesulfonamide, is instrumental in modulating specificity for different isoforms of the target enzyme. nih.gov

Linker Flexibility: For more complex derivatives, the flexibility of the linker connecting the benzenesulfonamide core to other moieties can significantly influence inhibitory activity and selectivity. For instance, constraining the linker within a cyclic structure has been shown to enhance selectivity for certain bacterial CA isoforms over human ones. tandfonline.com

Hydrogen Bonding: The introduction of groups capable of forming hydrogen bonds, such as a urea (B33335) carbonyl group in the linker, can establish additional stabilizing interactions within the active site, further influencing reactivity and binding. tandfonline.com

These relationships highlight a principle where the core benzenesulfonamide structure provides a foundational interaction, while peripheral modifications fine-tune the molecule's reactivity and specificity towards a biological target. nih.govtandfonline.com

Table 2: Influence of Structural Modifications on Benzenesulfonamide Reactivity/Activity

| Structural Feature | Influence on Reactivity/Activity |

| Unsubstituted Sulfonamide Group | Essential for core binding activity (e.g., to zinc in carbonic anhydrase). |

| Ring Substituents ("Tail") | Modulate binding affinity and isoform specificity. nih.gov |

| Linker Flexibility | Affects inhibitory activity and selectivity; constrained linkers can increase selectivity. tandfonline.com |

| Hydrogen Bond Donors/Acceptors | Can form additional stabilizing interactions with target sites. tandfonline.com |

Despite a comprehensive search for experimental spectroscopic data for the chemical compound "this compound," no specific Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data could be located in the public domain through the performed searches.

The search results yielded information for structurally related but distinct compounds, such as dimethoxy analogues or different isomers. For instance, data was found for "4-amino-N,N-dimethyl-benzenesulfonamide" and "4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide," neither of which corresponds to the requested molecule.

Without access to specific experimental data including ¹H NMR and ¹³C NMR chemical shifts, 2D NMR correlations, or mass spectrometry fragmentation patterns for this compound, it is not possible to provide a scientifically accurate and detailed analysis as stipulated by the requested article outline. The generation of data tables and a thorough discussion of the compound's structural elucidation requires factual, published research findings that are currently unavailable.

Therefore, the article focusing solely on the advanced spectroscopic characterization of this compound cannot be generated at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for separating, identifying, and quantifying individual components within a mixture. For a polar compound like 4-Amino-2,5-dimethylbenzenesulfonamide, methods such as Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with specific mobile phase modifications are typically employed to achieve adequate retention and separation from other matrix components. mdpi.comthermofisher.com

Analysis of amino-containing compounds like this compound by LC-MS can be challenging due to their polarity, which may lead to poor retention on conventional reversed-phase columns. thermofisher.com To overcome this, derivatization of the primary amino group is a common strategy. Reagents such as diethyl ethoxymethylenemalonate (DEEMM) can be used, which react with the amino group to form a less polar derivative that is more amenable to chromatographic separation. ut.eemdpi.com

The mass spectrometer, coupled to the liquid chromatograph, provides sensitive and selective detection. Using an electrospray ionization (ESI) source in positive ion mode, the molecule would be expected to be readily protonated at the amino group, forming the pseudomolecular ion [M+H]⁺. This ion is then used for quantification or further structural analysis via tandem mass spectrometry (MS/MS). Selected Reaction Monitoring (SRM) can be utilized for precise quantification in complex mixtures. nih.gov

Table 1: Typical LC-MS Parameters for Analysis of Amino Compounds

| Parameter | Description |

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase Liquid Chromatography (RPLC) |

| Stationary Phase | Amide, silica (B1680970), or polar-embedded C18 columns |

| Mobile Phase | A: Water with formic acid or ammonium (B1175870) formate; B: Acetonitrile (B52724) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion | [M+H]⁺ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is indispensable for the structural elucidation of compounds by analyzing their fragmentation patterns. nih.gov For this compound (molar mass: 200.27 g/mol ), the protonated molecule ([M+H]⁺ at m/z 201) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation of sulfonamides is well-characterized and typically involves cleavage of the relatively weak sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds. nih.gov The primary fragmentation pathways for this compound would likely include:

Loss of sulfur dioxide (SO₂): A common fragmentation pathway for sulfonamides, leading to a significant product ion.

Cleavage of the S-N bond: This would result in the formation of an ion corresponding to the aminodimethylbenzene moiety.

Cleavage of the C-S bond: This would generate the benzenesulfonyl moiety and a fragment corresponding to the dimethylaniline portion.

Loss of ammonia (B1221849) (NH₃): Cleavage at the sulfonamide group can lead to the loss of the -NH₂ group.

These fragmentation pathways provide a structural fingerprint that confirms the identity of the molecule. nih.govnih.gov

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 201.1)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 201.1 | 137.1 | 64.0 (SO₂) | [C₈H₁₃N₂]⁺ |

| 201.1 | 184.1 | 17.0 (NH₃) | [C₈H₁₀O₂S]⁺ |

| 201.1 | 121.1 | 80.0 (SO₂NH₂) | [C₈H₁₁]⁺ (dimethylphenyl cation) |

| 201.1 | 106.1 | 95.0 (H₂NSO₂H) | [C₇H₈N]⁺ (dimethylanilinium fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit distinct absorption bands corresponding to its primary amine, sulfonamide, and substituted aromatic ring structures. researchgate.net

Key expected vibrational modes include:

N-H Stretching: The primary amine (-NH₂) group will show two distinct stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

S=O Stretching: The sulfonamide group (-SO₂NH₂) has characteristic strong asymmetric and symmetric stretching bands for the S=O bonds, appearing around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. researchgate.net

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is expected to appear in the 950-850 cm⁻¹ region. researchgate.net

Aromatic C-H and C=C Stretching: Vibrations associated with the benzene (B151609) ring, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring would appear in the 900-675 cm⁻¹ region, providing information about the substitution pattern.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3450 - 3350 | Primary Amine (-NH₂) | Asymmetric and Symmetric N-H Stretch |

| 3100 - 3000 | Aromatic Ring | C-H Stretch |

| 2980 - 2850 | Methyl (-CH₃) | C-H Stretch |

| 1620 - 1580 | Aromatic Ring | C=C Ring Stretch |

| 1350 - 1300 | Sulfonamide (-SO₂NH₂) | Asymmetric S=O Stretch |

| 1160 - 1140 | Sulfonamide (-SO₂NH₂) | Symmetric S=O Stretch |

| 950 - 850 | Sulfonamide (-SO₂NH₂) | S-N Stretch |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring. The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing sulfonamide group (-SO₂NH₂) on the aromatic ring influences the energy and intensity of these transitions.

The benzene ring typically exhibits π → π* transitions. The primary absorption bands are expected in the UV region. The strong electron-donating effect of the amino group and the presence of methyl groups will likely cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The spectrum is expected to show characteristic bands, likely one strong absorption band around 240-260 nm and another, possibly weaker, band at a longer wavelength, around 280-300 nm, which is typical for substituted anilines. researchgate.netnih.gov

Table 4: Predicted UV-Visible Absorption Data for this compound

| Wavelength (λ_max) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~240-260 nm | High | π → π | Substituted Benzene Ring |

| ~280-300 nm | Moderate | π → π | Substituted Benzene Ring |

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis (if applicable)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net It is a powerful tool for determining the absolute configuration and conformation of chiral molecules in solution. mdpi.comnih.gov

However, the application of VCD spectroscopy is contingent upon the molecule being chiral. The structure of this compound is achiral; it does not possess any stereocenters and is superimposable on its mirror image. Therefore, it does not exist as enantiomers and will not exhibit a VCD signal. VCD spectroscopy is not an applicable technique for the chiral analysis of this compound.

X Ray Crystallography and Solid State Structural Analysis

Determination of Molecular and Crystal Structures

A single-crystal X-ray diffraction experiment would be required to determine the precise three-dimensional arrangement of atoms in the 4-Amino-2,5-dimethylbenzenesulfonamide molecule and how these molecules pack to form a crystal lattice. This analysis would yield crucial information, including:

Crystal System: (e.g., monoclinic, orthorhombic, etc.)

Space Group: The symmetry operations that define the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecules per Unit Cell (Z): The number of molecules contained within a single unit cell.

Without experimental data, a data table for these parameters cannot be generated.

Analysis of Intermolecular Interactions

The solid-state packing of sulfonamides is typically dominated by a network of non-covalent interactions. A detailed analysis of the crystal structure of this compound would allow for the characterization of these interactions.

Hydrogen Bonding Networks and Preferences

The presence of both amino (-NH₂) and sulfonamide (-SO₂NH₂) groups suggests that hydrogen bonding would be a primary driver of the crystal packing. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonamide group are strong hydrogen bond acceptors. A crystallographic study would identify:

Donor-Acceptor Pairs: Which specific atoms are involved in hydrogen bonds.

Geometric Parameters: The distances (D-H···A) and angles that characterize the strength and geometry of these bonds.

Supramolecular Motifs: The formation of common patterns like chains, dimers, or rings through hydrogen bonding.

A data table of hydrogen bond geometries cannot be provided without the underlying crystallographic information.

Pi-Stacking Interactions and Aromatic Interactions

The dimethyl-substituted benzene (B151609) ring in the molecule could participate in π-stacking interactions with neighboring aromatic rings. The analysis would focus on:

Centroid-to-Centroid Distance: The distance between the centers of adjacent aromatic rings.

Interplanar Angle: The angle between the planes of the interacting rings.

Slip Distance: The offset between the ring centroids.

These parameters are essential for classifying the type and strength of the π-stacking interactions (e.g., face-to-face, parallel-displaced).

Investigation of Molecular Conformations and Torsion Angles in the Solid State

The conformation of the this compound molecule in the solid state would be defined by its torsion angles. Key torsion angles of interest would include those describing the orientation of:

The sulfonamide group relative to the benzene ring.

The amino group relative to the benzene ring.

A data table listing these specific torsion angles would be derived directly from the solved crystal structure.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physical properties. Currently, there are no published studies on the potential polymorphism of this compound. A comprehensive polymorph screen, involving crystallization from various solvents and under different conditions, would be necessary to investigate this possibility. Such studies are a central part of crystal engineering, which seeks to design and control the formation of crystalline materials with desired properties.

Analysis of Intermolecular Interactions in this compound Not Available in Current Literature

A comprehensive search of scientific literature reveals a notable absence of published research on the X-ray crystallography and solid-state structural analysis of the chemical compound this compound. Consequently, detailed analyses that rely on crystallographic data, such as Hirshfeld surface analysis and the generation of fingerprint plots for the quantitative examination of intermolecular interactions, have not been performed for this specific molecule.

While numerous studies have successfully employed Hirshfeld surface analysis to characterize the intermolecular interactions in a wide array of sulfonamide derivatives, no such investigation has been reported for this compound. The execution of such an analysis is contingent upon the initial determination of the compound's single-crystal X-ray structure, which provides the precise atomic coordinates necessary for the calculations.

The lack of this fundamental crystallographic data precludes any further discussion or presentation of detailed research findings, data tables, or quantitative interaction analyses as requested. The scientific community has yet to publish a report on the crystal structure of this compound, making it impossible to generate the specific content outlined for Hirshfeld surface analysis and fingerprint plots. Further experimental work to crystallize the compound and determine its structure is required before such an analysis can be undertaken.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 4-Amino-2,5-dimethylbenzenesulfonamide.

A typical DFT study would involve geometry optimization, where the molecule's lowest energy conformation is determined. This is often achieved using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The output of such a calculation provides precise information on bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

Furthermore, DFT calculations are used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Table 6.1: Representative DFT-Calculated Properties for a Generic Substituted Benzenesulfonamide (B165840) (Note: This table is illustrative and does not represent data for this compound due to the lack of specific studies.)

| Parameter | Representative Value |

| Optimized Geometrical Parameters | |

| C-S Bond Length | ~1.77 Å |

| S-N Bond Length | ~1.63 Å |

| S=O Bond Length | ~1.43 Å |

| C-S-N Bond Angle | ~107° |

| O-S-O Bond Angle | ~120° |

| Electronic Properties | |

| HOMO Energy | -6.0 to -7.0 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | 4.0 to 5.0 eV |

This data is generalized from studies on similar sulfonamide compounds and should not be taken as specific values for this compound.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information. However, they are computationally more demanding than DFT.

For a molecule like this compound, high-level ab initio calculations could be employed to refine the electronic energies obtained from DFT, providing a more accurate picture of its electronic properties. These methods are particularly useful for calculating properties where electron correlation effects are significant. Due to their computational expense, they are often used for smaller molecules or to benchmark results from less demanding methods like DFT. No specific ab initio studies have been published for this compound.

Conformational Analysis using Computational Approaches

The presence of rotatable bonds in this compound, such as the bond between the benzene (B151609) ring and the sulfur atom of the sulfonamide group, and the S-N bond, allows the molecule to adopt various spatial arrangements or conformations. Computational conformational analysis aims to identify the stable conformers and determine their relative energies.

This is typically performed by systematically rotating the flexible bonds and calculating the energy of each resulting conformation using methods like DFT or semi-empirical methods. The results of a conformational analysis can reveal the most likely three-dimensional structures of the molecule in different environments and are crucial for understanding its interactions with other molecules. At present, a specific conformational analysis for this compound has not been reported in the literature.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules over time and their interactions with other molecules, providing insights that are complementary to static quantum chemical calculations.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of a molecule and the study of its flexibility and interactions with its environment, such as a solvent.

For this compound, an MD simulation could provide insights into its conformational flexibility in an aqueous solution, the stability of different conformers, and the dynamics of its hydrogen bonding with water molecules. Such studies are valuable for understanding how the molecule behaves in a biological context. However, no MD simulation studies specifically focusing on the dynamic behavior of isolated this compound have been published.

Ligand-Target Interaction Prediction and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (target). This method is extensively used in drug discovery to understand the chemical interactions that stabilize the ligand-target complex.

For a sulfonamide derivative like this compound, a primary target for docking studies would be enzymes from the carbonic anhydrase family, as sulfonamides are a well-known class of carbonic anhydrase inhibitors. A docking study would predict the binding mode of the compound in the active site of the enzyme and identify the key chemical interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. The results are often quantified by a docking score, which estimates the binding energy.

Table 6.2: Illustrative Docking Interaction Data for a Generic Sulfonamide with Carbonic Anhydrase II (Note: This table is a generalized representation and does not reflect specific data for this compound.)

| Interacting Residue in Target | Type of Interaction |

| Zn²⁺ ion | Coordination with sulfonamide nitrogen |

| Thr199 | Hydrogen bond with sulfonamide oxygen |

| Thr200 | Water-mediated hydrogen bond |

| Val121 | Hydrophobic interaction with benzene ring |

| Leu198 | Hydrophobic interaction with methyl groups |

This data is based on common interaction patterns observed for sulfonamide inhibitors of carbonic anhydrase and is not specific to this compound.

In the absence of specific studies on this compound, the detailed nature of its interactions with any biological target remains speculative.

Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic parameters of molecules like this compound. Theoretical calculations of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can provide a detailed understanding of the molecule's structural and electronic characteristics.

Table 1: Predicted Spectroscopic Data for a Representative Sulfonamide Analog

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| FT-IR (cm⁻¹) | ||

| N-H Stretch | 3450 | 3445 |

| S=O Asymmetric Stretch | 1330 | 1325 |

| S=O Symmetric Stretch | 1160 | 1155 |

| ¹H-NMR (ppm) | ||

| Aromatic Protons | 7.2-7.8 | 7.1-7.7 |

| Amino Protons | 4.5 | 4.4 |

| UV-Vis (nm) | ||

| λmax | 275 | 278 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar sulfonamide compounds.

Charge Distribution and Electronic Property Analysis

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about the molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

For sulfonamide derivatives, the HOMO is typically localized on the aminobenzenesulfonamide moiety, while the LUMO is distributed over the aromatic ring and the sulfonamide group. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties for a Sulfonamide Analog

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar sulfonamide compounds.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition states, which are the highest energy points along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

These theoretical studies can provide insights into the synthesis of new derivatives of this compound and its interactions with biological targets. For example, understanding the mechanism of its binding to an enzyme active site can inform the design of more potent inhibitors.

Rational Design Strategies based on Computational Insights

The computational insights gained from the studies of this compound and its analogs are instrumental in rational drug design. This modern approach to drug discovery aims to design and synthesize new drug candidates based on a thorough understanding of their molecular targets and interactions.

By employing computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, medicinal chemists can predict the binding affinity of novel derivatives to a specific biological target. Molecular docking simulations can visualize the binding mode of a ligand in the active site of a protein, allowing for the identification of key interactions that contribute to its potency. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of new, unsynthesized molecules.

These in silico methods significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and best pharmacological profiles, ultimately reducing the time and cost associated with the development of new medicines.

Applications As Synthetic Intermediates and Materials Precursors

Utility in the Construction of Complex Organic Architectures

The structural framework of 4-amino-2,5-dimethylbenzenesulfonamide makes it a valuable starting material for constructing elaborate organic molecules. The primary amino group is particularly reactive and can be readily transformed into a variety of other functional groups. For instance, it can undergo diazotization followed by substitution reactions (Sandmeyer or similar reactions) to introduce halides, cyano, or hydroxyl groups, thereby opening pathways to a wide array of substituted benzene (B151609) derivatives.

Furthermore, the amino group can be acylated or alkylated to build more complex side chains. The sulfonamide group, while generally stable, can influence the reactivity of the aromatic ring and participate in certain chemical transformations. The presence of the two methyl groups on the benzene ring provides steric hindrance and electronic effects that can be exploited to control the regioselectivity of further reactions on the aromatic ring, guiding the synthesis towards specific isomers. While detailed research on this specific compound is limited, the fundamental reactivity of aminobenzenesulfonamides suggests its potential as a scaffold in medicinal chemistry and the synthesis of functional organic compounds. nih.govnih.gov

Role in the Synthesis of Diverse Heterocyclic Systems

Aromatic amines are foundational precursors in the synthesis of heterocyclic compounds, and this compound is no exception. The nucleophilic primary amino group can participate in condensation reactions with various electrophiles to form a wide range of heterocyclic rings.

For example, reactions with:

Dicarbonyl compounds (e.g., 1,2- or 1,3-diketones) can lead to the formation of five- or six-membered nitrogen-containing heterocycles like pyrroles or pyridines.

Isothiocyanates or isocyanates can yield thiourea (B124793) or urea (B33335) derivatives, which are themselves important intermediates for synthesizing heterocyclic systems such as thiazoles, triazoles, and pyrimidines. nih.gov

Biguanides can be used to construct triazine rings, a common motif in pharmacologically active compounds. mdpi.com

The synthesis of various azoles and other heterocyclic systems often relies on the reactivity of precursors like aminobenzenesulfonamides. nih.gov The resulting heterocyclic structures incorporating the 2,5-dimethylbenzenesulfonamide (B1330111) moiety are of interest for screening for various biological activities.

Development of Novel Reagents and Catalysts

The structure of this compound allows for its modification to create novel reagents for organic synthesis. The amino group can be functionalized to introduce moieties that impart specific reactivity. For example, it could be converted into an azide (B81097) or an isocyanate, creating reagents for click chemistry or for introducing the sulfonamide group into other molecules.

In the field of catalysis, the molecule could serve as a precursor for ligands in transition-metal catalysis. By introducing chelating groups through modification of the amino function, it is possible to synthesize ligands that can coordinate with metal centers. The electronic properties of the sulfonamide and methyl-substituted ring would influence the catalytic activity of the resulting metal complex. While specific examples for this exact compound are not extensively documented, the development of reagents from similar sulfonamides is a known strategy in synthetic chemistry. For instance, the condensation of substituted sulfonamides with aldehydes has been explored to create new chemical entities and synthetic pathways. mdpi.com

Precursor for Advanced Materials (e.g., polymers)

Molecules containing two reactive functional groups, such as the amino group and the protons on the sulfonamide nitrogen, can act as monomers in polymerization reactions. This compound could potentially be used in polycondensation reactions to synthesize polysulfonamides or polyamides.

These polymers could exhibit interesting properties for advanced materials applications:

Thermal Stability: The aromatic and sulfonamide components can impart high thermal stability.

Fire Resistance: The presence of sulfur and nitrogen may contribute to fire-retardant properties.

Specific Functionality: The regular arrangement of the sulfonamide groups along the polymer chain could be exploited for applications in membranes or functional coatings.

The synthesis of polymers and gels from amino acid-derived monomers is an active area of research, suggesting the potential for amino-sulfonamide compounds to be explored as well. whiterose.ac.uknih.gov The development of benzoxazine (B1645224) monomers from aromatic diamines for creating thermosetting polymers is another area where amino-functionalized aromatic compounds are crucial precursors. mdpi.com

Applications in Analytical Chemistry (e.g., chromatographic derivatization agents)

In analytical chemistry, particularly in chromatography, derivatization is often employed to enhance the detection and separation of analytes. Compounds with reactive functional groups are developed as derivatization reagents. The primary amino group of this compound could be modified to create a reagent that reacts selectively with certain classes of analytes, such as carboxylic acids.

For a compound to be a useful derivatization agent, it typically needs to introduce a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection) into the analyte molecule. While this compound itself is not fluorescent, it could be chemically modified to incorporate a fluorogenic moiety like a benzofurazan (B1196253) group. elsevierpure.comnih.gov Such a reagent would react with target analytes (e.g., carboxylic acids, aldehydes) to form highly detectable derivatives, allowing for their sensitive quantification by techniques like High-Performance Liquid Chromatography (HPLC). The development of reagents for labeling amino compounds or carboxylic acids is a continuous effort in analytical science. mdpi.comnih.gov

Future Research Directions and Emerging Trends in Benzenesulfonamide Chemistry

Development of Greener and More Sustainable Synthetic Pathways

The traditional synthesis of sulfonamides often involves multi-step processes that utilize harsh reagents, such as chlorosulfonic acid, and generate significant chemical waste. google.com A major thrust in modern organic chemistry is the development of "green" synthetic methodologies that are more efficient and environmentally benign. Future research on the synthesis of 4-Amino-2,5-dimethylbenzenesulfonamide would likely focus on these sustainable principles.

Key areas of development include:

Water-Based Synthesis: Moving away from volatile organic solvents, methodologies are being developed to conduct sulfonamide synthesis in aqueous media. This approach simplifies product isolation, often requiring only filtration after acidification, and significantly reduces the environmental impact. rsc.org

Catalytic Methods: The use of catalysts, including metal-based and organocatalysts, can enable reactions under milder conditions with higher atom economy. For instance, visible light-induced, copper-catalyzed S(O)₂–N coupling reactions represent an innovative, redox-neutral approach to forming the crucial sulfonamide bond. nih.gov

Alternative Reagents: Research is ongoing to replace hazardous reagents. This includes developing methods that avoid sulfonyl chlorides altogether, instead utilizing precursors like thiols or sodium arylsulfinates in oxidative coupling reactions. thieme-connect.com A patented green process for sulfanilamide, for example, uses ammonia (B1221849) gas in an anhydrous solvent to avoid the aqueous workups that generate high-salt wastewater. google.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonamides

| Feature | Traditional Synthesis | Greener Alternative | Benefit |

|---|---|---|---|

| Solvent | Volatile Organic Solvents | Water, Recyclable Solvents | Reduced environmental pollution |

| Reagents | Stoichiometric, harsh (e.g., SOCl₂) | Catalytic, milder reagents | Improved safety, less waste |

| Byproducts | Acidic waste, inorganic salts | Fewer byproducts, recyclable materials | Lower disposal costs, higher efficiency |

| Conditions | Often harsh (high temp/pressure) | Milder (room temp, visible light) | Lower energy consumption |

Exploration of Novel Derivatization Strategies and Scaffold Modifications

The benzenesulfonamide (B165840) core is a privileged scaffold in medicinal chemistry, meaning it is a common structural motif in known drugs. nih.gov Future research on this compound would undoubtedly involve creating a library of derivatives to explore potential biological activities. The amino group and the sulfonamide moiety are ideal handles for chemical modification.

Emerging strategies include:

The "Tail Approach": This design strategy involves attaching various chemical "tails" to the core scaffold to modulate properties like target specificity, solubility, and pharmacokinetic profiles. This has been used effectively to design benzenesulfonamide-based inhibitors of carbonic anhydrase with improved isoform selectivity. nih.gov

Hybrid Molecules: Creating hybrid compounds by combining the benzenesulfonamide scaffold with other pharmacologically active moieties (e.g., imidazole, thiazole, pyrazole) is a powerful strategy for developing new drugs. nih.govmdpi.com This can lead to compounds with dual-action mechanisms or improved potency.

Functionalization of the Aromatic Ring: While the existing amino and methyl groups on this compound offer specific properties, further modification of the benzene (B151609) ring could be explored to fine-tune electronic and steric characteristics, influencing binding interactions with biological targets.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational modeling can predict its properties and guide the synthesis of new derivatives with desired characteristics, saving significant time and resources.

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme active site. It is crucial for understanding the structural basis of inhibition and for designing more potent and selective inhibitors. nih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, vibrational frequencies (IR spectra), and reactivity of molecules. mkjc.in This can help elucidate bonding interactions and predict how structural modifications will affect molecular properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new, unsynthesized derivatives. nih.gov

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions within a crystal, providing insights into its packing and stability. mkjc.in

Integration of High-Throughput Synthesis and Screening in Chemical Research

To efficiently explore the chemical space around this compound, modern high-throughput techniques are essential. These methods allow for the rapid synthesis and evaluation of large libraries of related compounds.

This integrated approach involves:

Combinatorial Chemistry: The automated synthesis of a large number of different but structurally related molecules (a "library") from a set of starting materials. This could be applied to generate hundreds of derivatives of this compound by reacting its amino group with various partners.

High-Throughput Screening (HTS): The automated testing of these large libraries for a specific biological activity. HTS was instrumental in identifying a tetrahydroisoquinoline disulfonamide as a lead compound for antitrypanocidal activity from a library of over 87,000 compounds. sci-hub.se This process dramatically accelerates the pace of drug discovery.

Unraveling Complex Supramolecular Assemblies and Crystal Polymorphs

The solid-state properties of a compound are governed by how its molecules arrange themselves in a crystal lattice. Sulfonamides are known for their ability to form strong and directional hydrogen bonds, leading to complex supramolecular assemblies and the phenomenon of polymorphism—the ability of a compound to exist in multiple crystal forms. researchgate.netnih.gov

Future research in this area would focus on:

Polymorph Screening: Identifying and characterizing the different crystal polymorphs of this compound. Different polymorphs can have vastly different physical properties, including solubility, melting point, and stability, which is critically important for pharmaceutical development. researchgate.net

Crystal Engineering: The rational design of crystal structures with desired properties. By understanding the intermolecular interactions—such as N-H···O hydrogen bonds and π-π stacking—researchers can design co-crystals, where the sulfonamide is crystallized with another molecule to modify its physical properties in a predictable way. nih.govacs.org